Dihydrolysergamide shares the core ergoline ring structure with LSD but lacks the diethylamide group at the 8-position. The presence of an amide hydrogen in DLSA influences its conformational flexibility and interactions with biological targets []. Nuclear magnetic resonance (NMR) studies have revealed that the conformation of the piperidine ring in DLSA is sensitive to the substituent at position 10 and the solvent environment []. This conformational flexibility may contribute to its binding affinity and selectivity for different receptor subtypes.
Serotonergic Activity: DLSA acts as a partial agonist or antagonist at 5-HT receptors, particularly 5-HT2 receptors [, ]. It inhibits 5-HT-induced platelet aggregation and vasoconstriction, suggesting an antagonistic effect at 5-HT2A receptors [, ].
Adrenergic Activity: DLSA exhibits weak or negligible affinity for alpha-adrenergic receptors compared to other ergot alkaloids like dihydroergotamine [].
Investigating Serotonergic and Adrenergic Receptor Pharmacology: DLSA serves as a valuable pharmacological tool to study the function and regulation of 5-HT and adrenergic receptors []. Its distinct activity profile compared to other ergoline derivatives provides insights into receptor subtype selectivity and downstream signaling pathways.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0